2-Amino-4-bromo-6-methylbenzoic acid chemical structure and properties
2-Amino-4-bromo-6-methylbenzoic acid chemical structure and properties
An In-depth Technical Guide to 2-Amino-4-bromo-6-methylbenzoic Acid for Advanced Research Applications
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-4-bromo-6-methylbenzoic acid, a substituted anthranilic acid derivative. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes its chemical structure, physicochemical properties, reactivity, potential applications, and essential safety protocols. The inherent multifunctionality of this molecule—possessing amino, bromo, methyl, and carboxylic acid groups—renders it a valuable and versatile building block in modern organic synthesis.
Molecular Identity and Physicochemical Profile
2-Amino-4-bromo-6-methylbenzoic acid is a polysubstituted aromatic compound. The strategic placement of its functional groups dictates its chemical behavior and utility as a synthetic intermediate.
Chemical Structure and Identifiers
The core of the molecule is a benzoic acid scaffold. An amino group (-NH₂) and a methyl group (-CH₃) are positioned ortho to the carboxylic acid (-COOH) group at positions 2 and 6, respectively. A bromine atom (-Br) is located at position 4, para to the methyl group and meta to the carboxylic acid.
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IUPAC Name: 2-Amino-4-bromo-6-methylbenzoic acid
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CAS Number: 1191076-36-4[1]
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Molecular Formula: C₈H₈BrNO₂[2]
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Molecular Weight: 230.06 g/mol [2]
The presence of both an acidic group (carboxylic acid) and a basic group (amino) makes this an amphoteric molecule. The electron-donating nature of the amino and methyl groups influences the reactivity of the aromatic ring, while the electron-withdrawing bromine atom provides a key site for cross-coupling reactions.
Physicochemical Properties
A summary of the known and predicted properties is presented below. This data is crucial for determining appropriate solvents, reaction conditions, and purification methods.
| Property | Value / Description | Source(s) |
| Appearance | Solid (predicted) | [3] |
| Melting Point | 230-234 °C (for the related 2-Amino-4-bromobenzoic acid) | [4] |
| Boiling Point | 430.3 ± 45.0 °C (Predicted for a related nitro-analog) | [4][5] |
| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and DMF; slightly soluble in water. | [6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2][7] |
Synthesis and Chemical Reactivity
While specific, peer-reviewed synthesis protocols for 2-Amino-4-bromo-6-methylbenzoic acid are not extensively published, a logical synthetic pathway can be devised based on established organic chemistry principles and analogous transformations.
Hypothetical Synthetic Workflow
A plausible synthetic route starts with the bromination of a readily available precursor, such as 2-amino-6-methylbenzoic acid. The directing effects of the amino and methyl groups (ortho-, para-directing) and the carboxylic acid group (meta-directing) would favor the introduction of bromine at the C4 position.
Caption: Hypothetical synthesis workflow for the target compound.
Core Reactivity
The utility of 2-Amino-4-bromo-6-methylbenzoic acid as a synthetic intermediate stems from its multiple reactive sites:
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Amino Group (-NH₂): Can readily undergo diazotization to be converted into other functional groups. It is also a key site for acylation or amide bond formation, a cornerstone of medicinal chemistry.[4][8]
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Carboxylic Acid (-COOH): Can be converted into esters, amides, acid chlorides, or other derivatives.[4][8] This group is fundamental for creating linkers or interacting with biological targets.
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Bromine Atom (-Br): Serves as an excellent leaving group and a handle for various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[4][8] This allows for the facile construction of carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of complex molecular scaffolds.
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Aromatic Ring: The ring itself can undergo further electrophilic substitution, although the positions are heavily influenced by the existing substituents.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data requires experimental measurement. However, based on the structure, the following ¹H and ¹³C NMR spectral features can be predicted. Data from the closely related 2-Amino-4-bromobenzoic acid supports these predictions.[9]
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¹H NMR:
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Aromatic Protons: Two singlets (or narrow doublets due to meta-coupling) would be expected in the aromatic region (approx. 6.5-8.0 ppm), corresponding to the protons at the C3 and C5 positions.
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Methyl Protons (-CH₃): A sharp singlet at approximately 2.1-2.5 ppm.
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Amino Protons (-NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.
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Carboxylic Acid Proton (-COOH): A very broad singlet, typically downfield (>10 ppm).
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¹³C NMR:
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Eight distinct signals would be expected.
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Carboxylic Carbon: In the range of 165-175 ppm.
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Aromatic Carbons: Six signals in the 110-150 ppm range. The carbons attached to the heteroatoms (C-N, C-Br) would have characteristic shifts.
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Methyl Carbon: A signal in the aliphatic region, around 15-25 ppm.
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Applications in Research and Drug Development
Substituted benzoic acids are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[4] The specific combination of functional groups in 2-Amino-4-bromo-6-methylbenzoic acid makes it a valuable precursor for synthesizing compound libraries for high-throughput screening.
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Scaffold for Novel Therapeutics: The molecule provides a foundational structure that can be elaborated upon to target various biological pathways. Similar bromo-amino-benzoic acid derivatives are instrumental in developing novel antibacterial and anti-inflammatory agents.[8][10]
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Intermediate in Complex Synthesis: Its ability to participate in diverse reactions makes it a key building block for creating more complex Active Pharmaceutical Ingredients (APIs).[8]
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Material Science: Functionalized benzoic acids can act as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[11]
Safety, Handling, and Storage
As a laboratory chemical, 2-Amino-4-bromo-6-methylbenzoic acid must be handled with appropriate caution. The hazard profile is based on data for the compound and structurally similar molecules.
Hazard Identification
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[2]
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Signal Word: Warning[2]
Recommended Handling Protocol
Adherence to strict safety protocols is mandatory when working with this compound.
Caption: Standard workflow for safe laboratory handling.
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Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[4][12]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4][13]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][14]
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Spill Management: In case of a spill, evacuate the area, ensure adequate ventilation, and clean up using an appropriate absorbent material. Dispose of waste in a sealed container as hazardous waste.[12]
References
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2-Amino-4-bromobenzoic acid | C7H6BrNO2 | CID 88691 . PubChem, National Center for Biotechnology Information. [Link]
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The Role of 2-Amino-6-Bromobenzoic Acid in Modern Pharmaceutical Development . NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[3][12]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies . Royal Society of Chemistry. [Link]
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